molecular formula C4H5BO2S B051982 Thiophene-2-boronic acid CAS No. 6165-68-0

Thiophene-2-boronic acid

Cat. No. B051982
CAS RN: 6165-68-0
M. Wt: 127.96 g/mol
InChI Key: ARYHTUPFQTUBBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-2-boronic acid and its derivatives involves well-controlled synthetic protocols such as boron-tin and boron-silicon exchange reactions, hydroboration of alkynyl groups, and electrophilic borylations. These methods provide access to thiophene-boranes that are chemically robust and display desirable photophysical and redox characteristics, as well as solid-state assembly behavior (Ren & Jäkle, 2016). Additionally, high molecular weight thiophene-containing conjugated polymers can be synthesized by Suzuki polycondensation of aryl dibromides and 2,5-thiophenebis(boronic acid) derivatives, employing novel ligands for zerovalent palladium catalysts (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of thiophene-2-boronic acid derivatives enables significant electronic delocalization and boron-centered Lewis acidity. These structural features facilitate intra- and intermolecular Lewis acid-base interactions, enriching the chemical and electronic properties of thiophene-borane materials. The strategic positioning of boron within the conjugation pathway significantly influences the electronic structure, demonstrating the versatility of thiophene-boranes for functional material development (Levine et al., 2014).

Chemical Reactions and Properties

Thiophene-2-boronic acid participates in a variety of chemical reactions, including the copper-catalyzed coupling of boronic acids with N-thio(alkyl, aryl, heteroaryl)imides to produce thioethers under mild conditions, showcasing the compound's versatility in synthesis (Savarin et al., 2002). Furthermore, a transition-metal-free synthesis approach has been reported for borylated thiophenes, highlighting the ease of accessing 3-borylated thiophene derivatives via formal thioboration and subsequent functionalization reactions (Bel Abed & Blum, 2018).

Physical Properties Analysis

The physical properties of thiophene-2-boronic acid derivatives, such as solubility, melting point, and boiling point, are crucial for their application in material science. While specific physical property data for thiophene-2-boronic acid were not detailed in the searched papers, the general robustness and chemical stability under various conditions were emphasized, indicating the compound's suitability for further application in diverse fields.

Chemical Properties Analysis

The chemical robustness of thiophene-2-boronic acid derivatives, combined with their photophysical properties, redox characteristics, and solid-state assembly behavior, make them valuable in the development of functional materials. Their ability to undergo facile integration into larger conjugated structures and even polymeric systems further underscores the chemical versatility of thiophene-2-boronic acid derivatives. The strong Lewis acid character of trivalent boranes, characteristic of these compounds, enriches their chemical and electronic properties, making them ideal candidates for advanced material applications (Ren & Jäkle, 2016).

Scientific Research Applications

  • Polymer Synthesis

    Thiophenebisboronic acids have been used in palladium-catalyzed Suzuki polycondensations to create well-defined alternating thiophene−phenylene copolymers. These polymers exhibit moderate molecular weight and a range of end groups, depending on the catalysts used. This process has implications for the development of materials with specific electronic and optical properties (Jayakannan, Dongen, & Janssen, 2001).

  • Building Blocks for Functional Materials

    Thienylboranes, including thiophene-boranes, show promise as building blocks for new functional materials. Their synthesis has been facilitated by various controlled protocols, and they exhibit desirable photophysical properties, redox characteristics, and solid-state assembly behavior. These compounds have potential applications in sensing, organic electronics, and as molecular switches (Ren & Jäkle, 2016).

  • Conjugated Polymers

    High molecular weight thiophene-containing conjugated polymers have been synthesized via Suzuki polycondensation, using thiophenebis(boronic esters). These polymers have potential applications in organic electronics due to their conductive properties (Liu et al., 2013).

  • Microwave-Assisted Synthesis

    Thiophene oligomers have been rapidly synthesized using a solvent-free, microwave-assisted coupling of thienyl boronic acids and esters. This efficient methodology has implications for the production of soluble thiophene oligomers used in various electronic applications (Melucci, Barbarella, & Sotgiu, 2002).

  • Visible Light-Enabled Synthesis

    A novel, fast procedure using visible light at room temperature has been developed for the production of boron-containing thiophenes. This method is straightforward and environmentally friendly, opening up new avenues for the synthesis of these important compounds (Herrera-Luna et al., 2020).

  • Transition-Metal-Free Synthesis

    A regiocontrolled and transition-metal-free approach has been reported for synthesizing 3-borylated thiophene derivatives. This method provides an efficient way to produce borylated thiophenes which are crucial intermediates in organic synthesis and material science (Bel Abed & Blum, 2018).

Safety And Hazards

While specific safety and hazards information for Thiophene-2-boronic acid is not available, general safety measures should be taken while handling it. This includes avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

Boronic acids, including Thiophene-2-boronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, extending studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

thiophen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYHTUPFQTUBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CS1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370059
Record name Thiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-boronic acid

CAS RN

6165-68-0
Record name 2-Thienylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6165-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
540
Citations
Y Chen, W Chen, Y Qiao, G Zhou - Chemistry–A European …, 2019 - Wiley Online Library
… thiophene-2-boronic acid, 1 c: furan-2-boronic acid, 1 d: benzo[b]furan-2-boronic acid, 1 e: benzo[b]thiophene-2-boronic acid… -2-boronic acid, 3 b: thiophene-2-boronic acid, 3 c: benzo[b]…
E Borowska, K Durka, S Luliński… - European Journal of …, 2012 - Wiley Online Library
… of thiophene followed by the addition of (EtO) 3 B and hydrolysis, thiophene-2-boronic acid (… Aqueous acidic hydrolysis of both boronated thiophenes provided thiophene-2-boronic acid…
GS Weston, J Blázquez, F Baquero… - Journal of medicinal …, 1998 - ACS Publications
… We obtained seven analogues of thiophene-2-boronic acid (26) for a second round of … For the most potent member of this series, benzo[b]thiophene-2-boronic acid (36), a more rigorous …
Number of citations: 193 pubs.acs.org
A Kim, Y Suzuki, Y Nagasaki - Acta Biomaterialia, 2021 - Elsevier
… We also verified the versatility of our approach through biological evaluations of the nanoparticles encapsulating benzo(b)thiophene-2-boronic acid, phenylboronic acid, and p-…
Number of citations: 11 www.sciencedirect.com
D Tondi, A Venturelli, R Bonnet, C Pozzi… - Journal of medicinal …, 2014 - ACS Publications
… Starting from benzo(b)thiophene-2-boronic acid (BZBTH2B), a nanomolar non-β-lactam inhibitor of AmpC that can potentiate the activity of a third-generation cephalosporin against …
Number of citations: 43 pubs.acs.org
P Bindu, SR Naini, K Shanmukha Rao… - Journal of …, 2014 - Wiley Online Library
… anhydride 3-8, (trichloromethyl)benzene 9, t-butylbenzoate 10, pyridin-2-yl benzoate 11, (1H-imidazol-1-yl)(phenyl)methanone 12, or PhCO 2 POF 2 13; (b) thiophene-2-boronic acid …
Number of citations: 8 onlinelibrary.wiley.com
M Liu, L Liu, Z Zhang, M Wan, H Guo, D Li - Frontiers in Chemistry, 2021 - frontiersin.org
… -coupling reactions of thiophene-2-boronic acid pinacol ester … Pd for reaction of thiophene-2-boronic acid pinacol ester and … of aryl bromide and thiophene-2-boronic acid pinacol …
Number of citations: 1 www.frontiersin.org
MK Bera, P Hommes, HU Reissig - Chemistry–A European …, 2011 - Wiley Online Library
… two oxygen atoms allow the programmed activation of positions C-3, C-4, or C-5 of the pyridine ring to perform palladium-catalyzed coupling reactions with thiophene-2-boronic acid or 2…
V Vallejos González, J Kahle, C Hüßler… - European Journal of …, 2023 - Wiley Online Library
… A similar approach to hexahelicenes started with a naphthalene derivative, where 2,7bisalkynylation and subsequent double Suzuki coupling with thiophene-2-boronic acid at 1,8-…
M Santucci, F Spyrakis, S Cross, A Quotadamo… - Scientific reports, 2017 - nature.com
… In this context, we report the characterization of a set of benzo[b]thiophene-2-boronic acid derivatives showing differentiated inhibition profiles towards clinically relevant BLs. Selected …
Number of citations: 39 www.nature.com

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